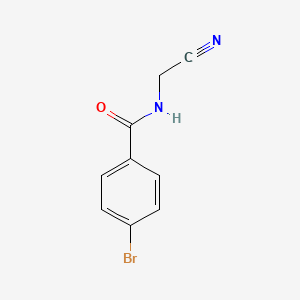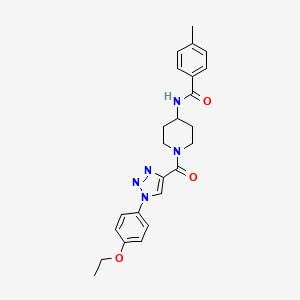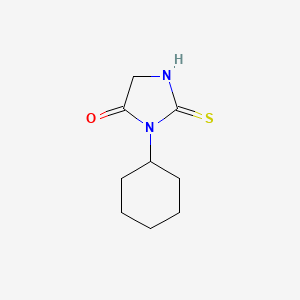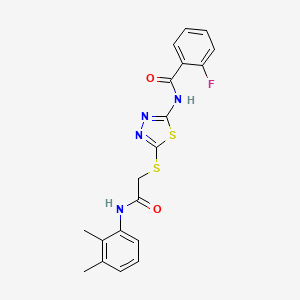
3-(Dimethylamino)-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-4-iodophenol is a compound that contains a phenol group, an iodine atom, and a dimethylamino group. Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a carbon atom in the aromatic ring . The dimethylamino group is a functional group consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group .
Synthesis Analysis
While specific synthesis methods for 3-(Dimethylamino)-4-iodophenol are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound called (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound called p-(dimethylamino)azobenzene was analyzed using density functional theory (DFT) at the B3LYP level with 6-311G++ .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the density, boiling point, and solubility of a compound called Dimethylaminopropylamine were determined experimentally .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Dimethylamino)-4-iodophenol, focusing on six unique fields:
Organic Synthesis
3-(Dimethylamino)-4-iodophenol: is widely used as a building block in organic synthesis. Its unique structure, featuring both an iodine atom and a dimethylamino group, makes it a versatile intermediate for creating complex organic molecules. This compound can undergo various reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are essential for constructing carbon-carbon and carbon-heteroatom bonds in pharmaceuticals and agrochemicals .
Pharmaceutical Development
In pharmaceutical research, 3-(Dimethylamino)-4-iodophenol serves as a precursor for synthesizing bioactive molecules. Its structural components allow for the introduction of functional groups that can enhance the biological activity of drug candidates. This compound is particularly valuable in the development of anti-cancer and anti-inflammatory agents, where precise modifications to molecular structures are crucial for efficacy and safety .
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and nanomaterials. 3-(Dimethylamino)-4-iodophenol can be used to functionalize surfaces and create materials with specific properties, such as improved thermal stability, conductivity, and mechanical strength. These materials have applications in electronics, coatings, and composite materials .
Dye and Pigment Industry
In the dye and pigment industry, 3-(Dimethylamino)-4-iodophenol is utilized as an intermediate for synthesizing various dyes. Its ability to introduce color and enhance the stability of dyes makes it valuable for producing high-performance pigments used in textiles, inks, and plastics. The compound’s chemical properties allow for the creation of dyes with excellent lightfastness and resistance to washing .
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound depend on its structure and properties. For instance, a compound called 3-(Dimethylamino)propionitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and harm if swallowed or in contact with skin .
properties
IUPAC Name |
3-(dimethylamino)-4-iodophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYOYKYVVWZVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-iodophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2447812.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[3-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2447815.png)


![(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2447820.png)



![N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2447828.png)

![2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2447832.png)
